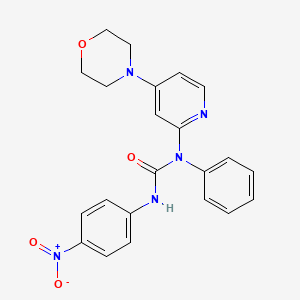
N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea es un compuesto orgánico complejo que presenta un anillo de morfolina, un anillo de piridina, un grupo nitrofenilo y una porción de fenilurea
Métodos De Preparación
La síntesis de 1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piridina: Comenzando con un precursor de piridina adecuado, el anillo de morfolina se introduce a través de una reacción de sustitución nucleofílica.
Introducción del grupo nitrofenilo: El grupo nitrofenilo se agrega a través de una reacción de nitración, normalmente utilizando ácido nítrico y ácido sulfúrico como reactivos.
Formación de la porción de fenilurea: El paso final implica la reacción del compuesto intermedio con isocianato de fenilo para formar la estructura de fenilurea.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piridina, donde el grupo morfolina puede ser reemplazado por otros nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el paladio sobre carbono y nucleófilos como aminas o tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Los investigadores investigan su potencial como agente terapéutico, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos del compuesto.
Comparación Con Compuestos Similares
1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea se puede comparar con otros compuestos similares, como:
1-(4-(piperazin-1-il)fenil)piridin-2(1H)-ona: Este compuesto también presenta un anillo de piridina y un grupo fenilo, pero difiere en la presencia de un anillo de piperazina en lugar de un anillo de morfolina.
3-Morfolino-1-(4-(2-oxopiperidin-1-il)fenil)-5,6-dihidropiridin-2(1H)-ona: Este compuesto tiene un anillo de morfolina similar, pero difiere en la estructura del grupo fenilo y la presencia de una porción de dihidropiridinona.
La singularidad de 1-[4-(morfolin-4-il)piridin-2-il]-3-(4-nitrofenil)-1-fenilurea radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
75291-65-5 |
|---|---|
Fórmula molecular |
C22H21N5O4 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
1-(4-morpholin-4-ylpyridin-2-yl)-3-(4-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C22H21N5O4/c28-22(24-17-6-8-19(9-7-17)27(29)30)26(18-4-2-1-3-5-18)21-16-20(10-11-23-21)25-12-14-31-15-13-25/h1-11,16H,12-15H2,(H,24,28) |
Clave InChI |
LCFJSUBDIUBTJH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=NC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


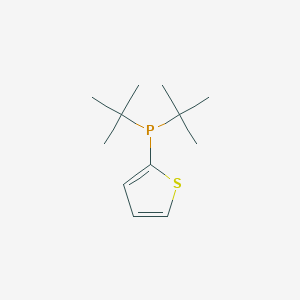
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
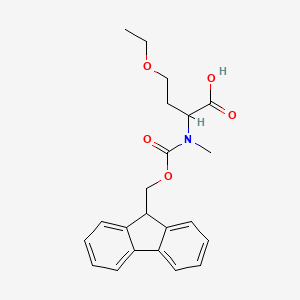
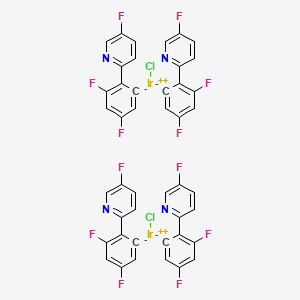

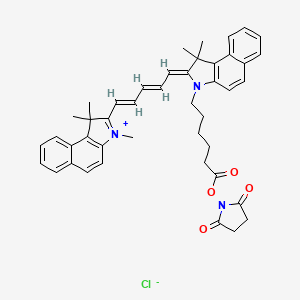
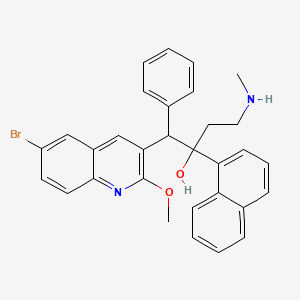
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
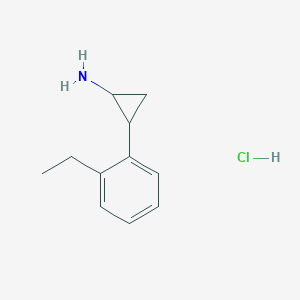
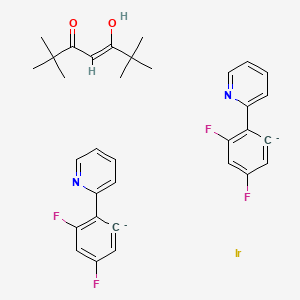
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
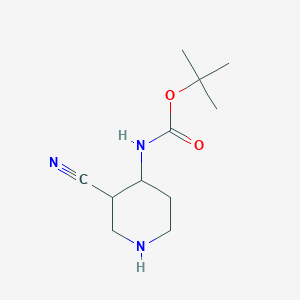
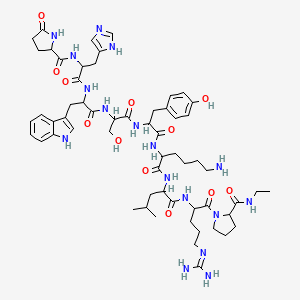
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
